molecular formula C17H12FN5S B2519702 6-[(2-Fluorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868970-27-8

6-[(2-Fluorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2519702
CAS RN: 868970-27-8
M. Wt: 337.38
InChI Key: HYVISIXXQJZNRI-UHFFFAOYSA-N
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Description

The compound “6-[(2-Fluorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine” is a heterocyclic compound . It belongs to the class of compounds known as 1,2,4-triazolo[4,3-b]pyridazines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[4,3-b]pyridazines involves several steps. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . This method has been reported to be efficient for the synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[4,3-b]pyridazines is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazolo[4,3-b]pyridazines are diverse. They can undergo various reactions due to the presence of multiple reactive sites in their structure . For example, they can react with hydrazonoyl halides to form new compounds .

Scientific Research Applications

Future Directions

The future directions for the research and development of 1,2,4-triazolo[4,3-b]pyridazines could involve further exploration of their diverse pharmacological activities . This could include in-depth studies on their structure-activity relationships, in silico pharmacokinetics, and molecular modeling studies . Additionally, the development of new synthetic approaches could also be a potential area of future research .

properties

IUPAC Name

6-[(2-fluorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5S/c18-14-4-2-1-3-13(14)11-24-16-6-5-15-20-21-17(23(15)22-16)12-7-9-19-10-8-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVISIXXQJZNRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((2-Fluorobenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine

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